2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
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Overview
Description
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. This compound is known for its unique structure, which includes a cyclopenta[c]pyrazole ring system substituted with dimethyl groups and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylcyclopentanone with hydrazine to form the cyclopenta[c]pyrazole ring system. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenyl acetate
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Uniqueness
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Biological Activity
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a compound of interest due to its potential biological activity. This article delves into the biological properties of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopenta[c]pyrazole structure, which incorporates a carbonyl chloride functional group. The molecular formula is C9H12ClN2 with a molecular weight of approximately 188.66 g/mol. The presence of the carbonyl chloride group is significant for its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H12ClN2 |
Molecular Weight | 188.66 g/mol |
CAS Number | 1071575-85-3 |
Appearance | White to off-white solid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
A study published in Pharmaceutical Biology demonstrated that pyrazole derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. For instance, celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor. This mechanism may extend to this compound due to structural similarities.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of various pyrazole derivatives.
- Method : Agar diffusion method was employed against strains of Staphylococcus aureus and Escherichia coli.
- Findings : The tested compounds exhibited zones of inhibition ranging from 10 mm to 25 mm, indicating significant antimicrobial properties.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a rodent model.
- Method : Induced paw edema in rats was treated with varying doses of the compound.
- Findings : A dose-dependent reduction in edema was observed, supporting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation .
- Interaction with Cellular Targets : The carbonyl chloride moiety may facilitate interactions with nucleophilic sites on proteins or nucleic acids, potentially altering cellular signaling pathways.
Properties
IUPAC Name |
2,6-dimethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-3-4-6-7(5)11-12(2)8(6)9(10)13/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXPNYQEVMPFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N(N=C12)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664844 |
Source
|
Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146979-79-5 |
Source
|
Record name | 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.